

Application Note: ^{19}F NMR Analysis of 5,5-Difluoro-6-hydroxyhexanoic acid

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Compound of Interest

Compound Name: 5,5-Difluoro-6-hydroxyhexanoic acid

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Introduction

Fluorine-19 Nuclear Magnetic Resonance (^{19}F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated organic molecules.^{[1][2][3]} Its high sensitivity, the 100% natural abundance of the ^{19}F isotope, and the large chemical shift range make it an ideal tool for structural elucidation, purity assessment, and quantitative analysis in pharmaceutical and chemical research.^{[3][4]} This application note provides a detailed protocol and analysis guidelines for the ^{19}F NMR characterization of **5,5-Difluoro-6-hydroxyhexanoic acid**, a valuable building block in medicinal chemistry due to the influence of fluorine on molecular properties like lipophilicity and metabolic stability.

The presence of the geminal fluorine atoms adjacent to a chiral center and a hydroxyl group in **5,5-Difluoro-6-hydroxyhexanoic acid** results in a characteristic ^{19}F NMR spectrum. The chemical shift of the fluorine nuclei is highly sensitive to their electronic environment, and spin-spin coupling with neighboring protons provides valuable structural information.^[1]

Predicted ^{19}F NMR Data

Due to the absence of readily available experimental spectra for **5,5-Difluoro-6-hydroxyhexanoic acid**, the following data is predicted based on typical chemical shift ranges for difluoromethylene (-CF₂-) groups and known coupling constants in similar structural motifs.

Computational prediction methods, such as Density Functional Theory (DFT), can also be employed for more accurate estimations.

Table 1: Predicted ^{19}F NMR Spectral Parameters for **5,5-Difluoro-6-hydroxyhexanoic acid**

Parameter	Predicted Value	Multiplicity
^{19}F Chemical Shift (δ)	-90 to -120 ppm (vs. CFCl_3)	Triplet of triplets (tt) or Doublet of doublets of triplets (ddt)
^2JFH (geminal coupling with H6)	45 - 55 Hz	-
^3JFH (vicinal coupling with H4)	10 - 20 Hz	-
^4JFF (long-range coupling)	< 5 Hz (potentially unresolved)	-

Note: The exact chemical shift is highly dependent on the solvent and concentration. The multiplicity arises from coupling to the proton at C6 and the two protons at C4. The two fluorine atoms are diastereotopic due to the adjacent chiral center at C6, and may exhibit slightly different chemical shifts, potentially leading to a more complex splitting pattern (e.g., an AB quartet of triplets).

Experimental Protocol

This section provides a step-by-step guide for the preparation and ^{19}F NMR analysis of a sample of **5,5-Difluoro-6-hydroxyhexanoic acid**.

Materials:

- **5,5-Difluoro-6-hydroxyhexanoic acid** (5-10 mg)
- Deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or Methanol-d_4), 0.6 mL
- NMR tube (5 mm, high precision)
- Internal standard (optional, e.g., trifluorotoluene)
- Pipettes and vials

- Filtration apparatus (e.g., syringe filter or pipette with glass wool)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5,5-Difluoro-6-hydroxyhexanoic acid** into a clean, dry vial.
 - Add 0.6 mL of the chosen deuterated solvent. The choice of solvent can influence the chemical shift and solubility. DMSO-d₆ is often a good starting point for polar molecules.
 - If quantitative analysis is required, add a known amount of an internal standard.
 - Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
 - Filter the solution through a syringe filter (0.22 µm) or a Pasteur pipette plugged with a small amount of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.^[5]
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer for the ¹⁹F nucleus.
 - Acquire a standard one-dimensional ¹⁹F NMR spectrum. Typical acquisition parameters are provided in Table 2. It is often beneficial to acquire both a proton-coupled and a proton-decoupled spectrum to aid in signal assignment.
 - For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of the nuclei.

Table 2: Suggested ¹⁹F NMR Acquisition Parameters

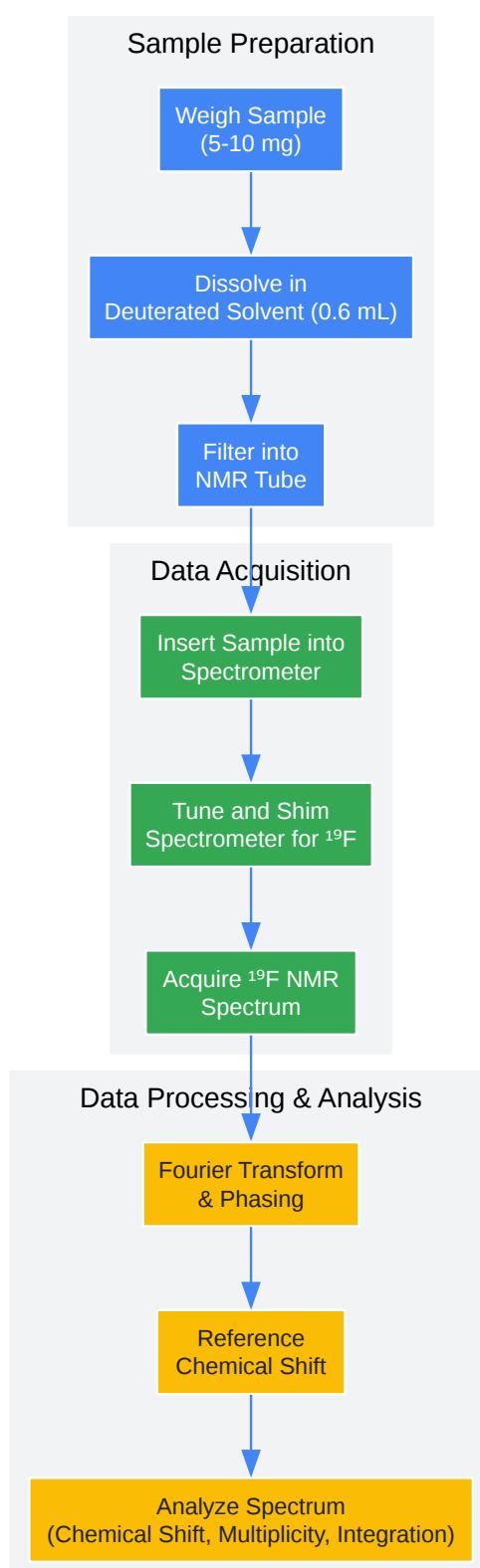
Parameter	Value
Spectrometer Frequency	≥ 400 MHz (for ^1H)
Nucleus	^{19}F
Pulse Program	Standard 1D pulse-acquire
Spectral Width	~ 250 ppm (centered around -100 ppm)
Acquisition Time	1 - 2 s
Relaxation Delay (D1)	5 s (for qualitative), 30 s (for quantitative)
Number of Scans	16 - 64 (adjust for desired signal-to-noise)
Temperature	298 K

Data Processing and Analysis:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Reference the chemical shift scale. If no internal standard is used, the solvent signal can be used as a secondary reference, or the spectrometer's internal reference can be used.
- Integrate the signals if quantitative analysis is required.
- Analyze the multiplicity of the signals to determine the coupling constants (J-values) with neighboring protons.

Experimental Workflow

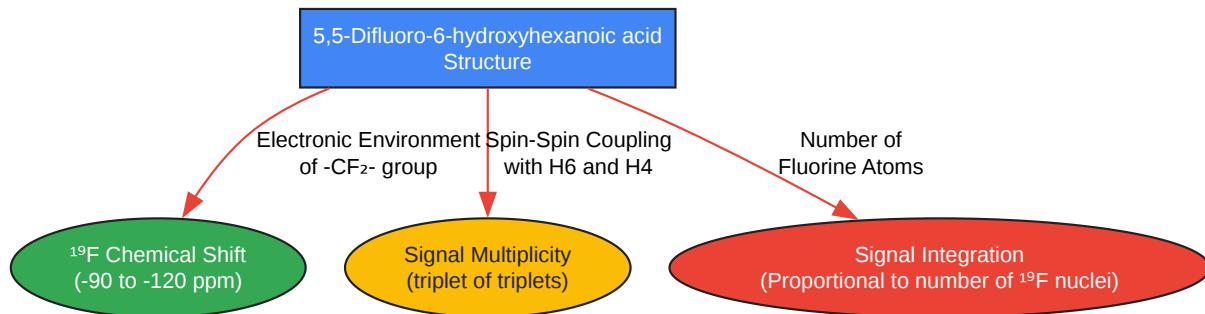
The following diagram illustrates the key steps in the ^{19}F NMR analysis of **5,5-Difluoro-6-hydroxyhexanoic acid**.

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Caption: Workflow for ^{19}F NMR analysis.

Logical Relationship of Spectral Features

The expected ^{19}F NMR spectrum is a direct consequence of the molecular structure. The following diagram illustrates the relationships between the structure and the spectral parameters.



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Caption: Structure-spectrum correlation.

Conclusion

This application note provides a comprehensive guide for the ^{19}F NMR analysis of **5,5-Difluoro-6-hydroxyhexanoic acid**. By following the detailed protocol and utilizing the provided spectral predictions, researchers can effectively characterize this and similar fluorinated molecules. The inherent sensitivity and large chemical shift dispersion of ^{19}F NMR make it an invaluable tool in the development of new chemical entities and pharmaceuticals.

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